Cas no 404582-10-1 (1-(4-methylphenyl)cyclopropane-1-carbaldehyde)

1-(4-Methylphenyl)cyclopropane-1-carbaldehyde is a cyclopropane-substituted aromatic aldehyde characterized by its unique structural features, combining a formyl group with a cyclopropane ring attached to a para-methylphenyl moiety. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The strained cyclopropane ring enhances reactivity, enabling selective transformations, while the aldehyde group offers a functional handle for further derivatization. Its rigid structure may also contribute to steric and electronic effects in catalytic processes. The compound is typically handled under controlled conditions due to its sensitivity.
1-(4-methylphenyl)cyclopropane-1-carbaldehyde structure
404582-10-1 structure
Product name:1-(4-methylphenyl)cyclopropane-1-carbaldehyde
CAS No:404582-10-1
MF:C11H12O
MW:160.21238
CID:325981
PubChem ID:18341668

1-(4-methylphenyl)cyclopropane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarboxaldehyde,1-(4-methylphenyl)-
    • Cyclopropanecarboxaldehyde, 1-(4-methylphenyl)- (9CI)
    • 1-(4-methylphenyl)cyclopropane-1-carbaldehyde
    • Cyclopropanecarboxaldehyde,1-(4-methylphenyl)-(9ci)
    • SCHEMBL8290260
    • EN300-1867824
    • 404582-10-1
    • Inchi: InChI=1S/C11H12O/c1-9-2-4-10(5-3-9)11(8-12)6-7-11/h2-5,8H,6-7H2,1H3
    • InChI Key: QJPPPNCRCSYEAA-UHFFFAOYSA-N
    • SMILES: CC1C=CC(C2(C=O)CC2)=CC=1

Computed Properties

  • Exact Mass: 160.08900
  • Monoisotopic Mass: 160.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 2

Experimental Properties

  • PSA: 17.07000
  • LogP: 2.22550

1-(4-methylphenyl)cyclopropane-1-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1867824-0.05g
1-(4-methylphenyl)cyclopropane-1-carbaldehyde
404582-10-1
0.05g
$948.0 2023-09-18
Enamine
EN300-1867824-2.5g
1-(4-methylphenyl)cyclopropane-1-carbaldehyde
404582-10-1
2.5g
$2211.0 2023-09-18
Enamine
EN300-1867824-1.0g
1-(4-methylphenyl)cyclopropane-1-carbaldehyde
404582-10-1
1g
$1272.0 2023-06-01
Enamine
EN300-1867824-0.25g
1-(4-methylphenyl)cyclopropane-1-carbaldehyde
404582-10-1
0.25g
$1038.0 2023-09-18
Enamine
EN300-1867824-0.5g
1-(4-methylphenyl)cyclopropane-1-carbaldehyde
404582-10-1
0.5g
$1084.0 2023-09-18
Enamine
EN300-1867824-10.0g
1-(4-methylphenyl)cyclopropane-1-carbaldehyde
404582-10-1
10g
$5467.0 2023-06-01
Enamine
EN300-1867824-10g
1-(4-methylphenyl)cyclopropane-1-carbaldehyde
404582-10-1
10g
$4852.0 2023-09-18
Enamine
EN300-1867824-1g
1-(4-methylphenyl)cyclopropane-1-carbaldehyde
404582-10-1
1g
$1129.0 2023-09-18
Enamine
EN300-1867824-5g
1-(4-methylphenyl)cyclopropane-1-carbaldehyde
404582-10-1
5g
$3273.0 2023-09-18
Enamine
EN300-1867824-5.0g
1-(4-methylphenyl)cyclopropane-1-carbaldehyde
404582-10-1
5g
$3687.0 2023-06-01

Additional information on 1-(4-methylphenyl)cyclopropane-1-carbaldehyde

Introduction to 1-(4-methylphenyl)cyclopropane-1-carbaldehyde (CAS No. 404582-10-1)

1-(4-methylphenyl)cyclopropane-1-carbaldehyde, with the CAS number 404582-10-1, is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its distinctive cyclopropane ring and an aldehyde functional group, which together confer it with a range of interesting chemical and biological properties.

The molecular structure of 1-(4-methylphenyl)cyclopropane-1-carbaldehyde consists of a cyclopropane ring attached to a 4-methylphenyl group, with an aldehyde group at the 1-position. The cyclopropane ring, being highly strained, imparts unique reactivity to the molecule, making it a valuable intermediate in various synthetic pathways. The aldehyde group, on the other hand, provides opportunities for further functionalization and derivatization, enhancing its utility in chemical synthesis.

In recent years, 1-(4-methylphenyl)cyclopropane-1-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. One of the key areas of interest is its role as a building block in the synthesis of bioactive molecules. For instance, researchers have explored its use in the development of novel anti-inflammatory agents and anticancer drugs. The cyclopropane ring and the aldehyde group offer multiple points of modification, allowing for the creation of structurally diverse compounds with tailored biological activities.

A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of a series of derivatives derived from 1-(4-methylphenyl)cyclopropane-1-carbaldehyde. These derivatives exhibited potent anti-inflammatory activity, demonstrating their potential as lead compounds for further drug development. The study also provided insights into the structure-activity relationships (SAR) of these compounds, which can guide future synthetic efforts.

Beyond medicinal applications, 1-(4-methylphenyl)cyclopropane-1-carbaldehyde has found utility in materials science and catalysis. Its unique electronic and steric properties make it an attractive ligand for metal complexes used in homogeneous catalysis. For example, it has been employed as a ligand in palladium-catalyzed cross-coupling reactions, enhancing the efficiency and selectivity of these processes. This versatility underscores its importance as a multifunctional compound in both academic and industrial settings.

The synthesis of 1-(4-methylphenyl)cyclopropane-1-carbaldehyde typically involves several steps, including the formation of the cyclopropane ring and the introduction of the aldehyde functionality. One common approach is to start with 4-methylbenzaldehyde and undergo a cyclopropanation reaction using a suitable reagent such as diazomethane or Simmons-Smith reagent. Subsequent oxidation steps can then introduce the aldehyde group. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound, reducing waste and improving sustainability.

In addition to its synthetic applications, 1-(4-methylphenyl)cyclopropane-1-carbaldehyde has been studied for its potential as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial in controlling stereochemistry during organic synthesis, and this compound's rigid structure makes it an effective tool for achieving high enantioselectivity. Research in this area has shown promising results, with several examples demonstrating high yields and excellent enantioselectivities.

The safety profile of 1-(4-methylphenyl)cyclopropane-1-carbaldehyde is an important consideration for both laboratory use and industrial applications. While it is not classified as a hazardous material or controlled substance, proper handling and storage practices should be followed to ensure safety. This includes using appropriate personal protective equipment (PPE) and storing the compound in well-ventilated areas away from incompatible materials.

In conclusion, 1-(4-methylphenyl)cyclopropane-1-carbaldehyde (CAS No. 404582-10-1) is a versatile compound with significant potential in various fields of chemistry and biology. Its unique molecular structure offers numerous opportunities for chemical synthesis and biological applications, making it an important molecule for ongoing research and development efforts.

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